![molecular formula C9H18ClNO B2947066 [2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride CAS No. 2305252-18-8](/img/structure/B2947066.png)
[2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride
Overview
Description
[2-(Methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride: is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro[3.3]heptane core with a methylamino group and a methanol moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core is synthesized through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Methylamino Group: The methylamino group is introduced through a substitution reaction, where a suitable amine is reacted with the spirocyclic core.
Addition of the Methanol Moiety: The methanol group is added through a nucleophilic substitution reaction, where a suitable alcohol is reacted with the intermediate compound.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol moiety is oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methylamino group to primary or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols are used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride is used as a building block for synthesizing more complex spirocyclic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound is used to study the effects of spirocyclic structures on biological systems. It serves as a model compound for investigating the interactions between spirocyclic molecules and biological targets .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved bioavailability and target specificity .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for synthesizing functionalized spirocyclic compounds. Its applications include the production of polymers, coatings, and advanced materials .
Mechanism of Action
The mechanism of action of [2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. The methylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the methanol moiety can participate in additional hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: These compounds have a similar spirocyclic structure but differ in their functional groups and photochemical properties.
Spirooxindoles: These compounds also feature a spirocyclic core but have different substituents and biological activities.
Uniqueness
[2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
[2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride is a spirocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound, with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol, is characterized by its unique spirocyclic structure, which influences its biological activity and potential therapeutic applications.
The compound's structural features include:
- Molecular Formula : C9H18ClNO
- Molecular Weight : 191.7 g/mol
- IUPAC Name : this compound
The synthesis typically involves cyclization reactions to form the spirocyclic core, followed by the introduction of functional groups through substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows it to occupy unique binding sites on proteins and enzymes, modulating their activity. The methylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the methanol moiety may participate in additional hydrogen bonding, enhancing its affinity for biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural characteristics could allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
2. Neuropharmacological Effects
The compound has been investigated for potential neuropharmacological effects, including:
- Potential as an Antidepressant : Studies have explored its effects on serotonin receptors, indicating possible antidepressant-like activity.
- Cognitive Enhancer : Its interaction with neurotransmitter systems suggests a role in enhancing cognitive functions.
3. Anti-inflammatory Properties
Research has indicated that this compound may exhibit anti-inflammatory effects, potentially through the modulation of cytokine release and inhibition of inflammatory pathways.
Case Studies
Case Study 1: Neuropharmacological Evaluation
In a study assessing the neuropharmacological profile of this compound, researchers found that administration in animal models resulted in significant improvements in behavior associated with anxiety and depression, suggesting its potential as an antidepressant.
Case Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated notable inhibitory effects on Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride, and what are their yield limitations?
- Methodology : The synthesis of spiro[3.3]heptane derivatives often involves ring-opening/closure strategies or stereoselective functionalization. For example, spiro[3.3]heptan-2-amine hydrochloride derivatives have been synthesized via reductive amination of ketone precursors followed by HCl salt formation . Key challenges include controlling stereochemistry at the spiro junction and minimizing side reactions during methanol group introduction. Typical yields range from 40–60% due to competing pathways.
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use orthogonal analytical techniques:
- HPLC : Quantify purity using a C18 column with UV detection at 210–220 nm.
- NMR : Confirm the spirocyclic structure via characteristic splitting patterns (e.g., coupling constants for axial/equatorial protons in the spiro system) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ peak at m/z corresponding to C9H17ClNO).
Q. What are the stability considerations for the methylamino and methanol functional groups under storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 1 month) show that the methylamino group is prone to oxidation, requiring inert atmosphere storage. The methanol group may participate in intramolecular hydrogen bonding, enhancing stability compared to non-hydroxylated analogs .
Advanced Research Questions
Q. How can contradictory NMR data for spiro[3.3]heptane derivatives be resolved?
- Methodology : Contradictions often arise from dynamic ring puckering or solvent-dependent conformational changes. Use variable-temperature NMR (VT-NMR) to observe coalescence of split peaks and calculate activation energies for ring inversion. Computational modeling (DFT) can predict dominant conformers and coupling constants .
Q. What strategies mitigate stereochemical ambiguity during spirocyclic ring formation?
- Methodology : Enantioselective catalysis (e.g., chiral palladium complexes) or kinetic resolution via crystallization of diastereomeric salts. For example, tert-butyl carbamate-protected spiro[3.3]heptane intermediates have been resolved using L-tartaric acid .
Q. How does the spiro[3.3]heptane scaffold influence bioactivity compared to non-spirocyclic analogs?
- Methodology : Perform comparative molecular docking studies against targets like NMDA receptors (structurally related to ketamine, see ). The spiro system’s rigidity may enhance binding affinity by reducing entropic penalties. Validate via in vitro receptor-binding assays using radiolabeled ligands.
Q. Data Contradiction Analysis
Q. Why do different studies report conflicting solubility profiles for this compound?
- Analysis : Discrepancies arise from polymorphic forms (e.g., hydrochloride salt vs. free base) or pH-dependent solubility. For instance, the hydrochloride salt shows higher aqueous solubility (~50 mg/mL at pH 3) compared to the free base (<5 mg/mL) . Always specify salt form and buffer conditions in protocols.
Q. Methodological Best Practices
- Synthesis : Prioritize reductive amination over alkylation to avoid N-methylation byproducts .
- Characterization : Combine X-ray crystallography with DFT-optimized structures to confirm spirocyclic geometry .
- Bioactivity Testing : Use primary neuronal cultures for NMDA receptor studies, as cell lines may lack endogenous receptor expression .
Properties
IUPAC Name |
[2-(methylamino)spiro[3.3]heptan-2-yl]methanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-10-9(7-11)5-8(6-9)3-2-4-8;/h10-11H,2-7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGDWAAEQGVUST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC2(C1)CCC2)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305252-18-8 | |
Record name | [2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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